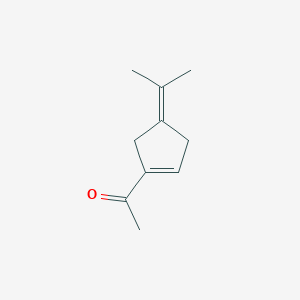
1-Acetyl-4-isopropylidene-cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-4-isopropylidene-cyclopentene is an organic compound with the molecular formula C10H14O It is a cyclopentene derivative featuring an acetyl group and an isopropylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Acetyl-4-isopropylidene-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds through the formation of an intermediate, which then undergoes rearrangement to yield the desired product.
Another method involves the use of isopropylidene derivatives and their subsequent reaction with acetylating agents under controlled conditions. The reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Acetyl-4-isopropylidene-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopentene derivatives
Wissenschaftliche Forschungsanwendungen
1-Acetyl-4-isopropylidene-cyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-acetyl-4-isopropylidene-cyclopentene involves its interaction with various molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The isopropylidene group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Acetyl-4-isopropenyl-1-cyclopentene
- 1-Acetyl-4-methylidene-cyclopentene
- 1-Acetyl-4-ethylidene-cyclopentene
Uniqueness
1-Acetyl-4-isopropylidene-cyclopentene is unique due to the presence of both an acetyl group and an isopropylidene group on the cyclopentene ring. This combination of functional groups imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, which are not observed in similar compounds. These unique features make it a valuable compound in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
55873-39-7 |
|---|---|
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-(4-propan-2-ylidenecyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C10H14O/c1-7(2)9-4-5-10(6-9)8(3)11/h5H,4,6H2,1-3H3 |
InChI-Schlüssel |
CGJITSGJZMOQEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C1CC=C(C1)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


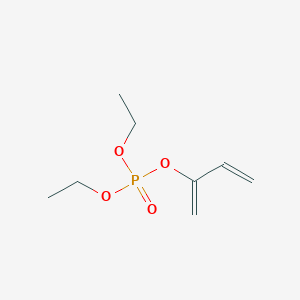

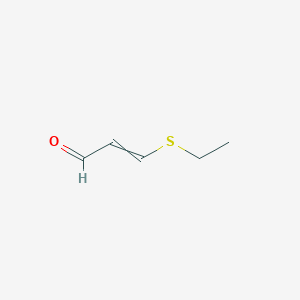
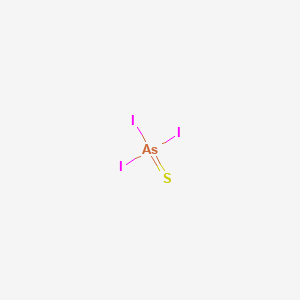
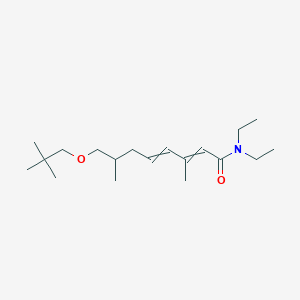

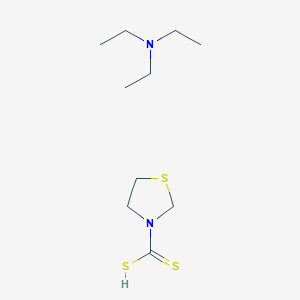
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
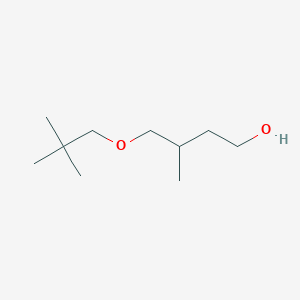
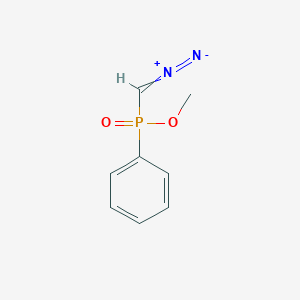
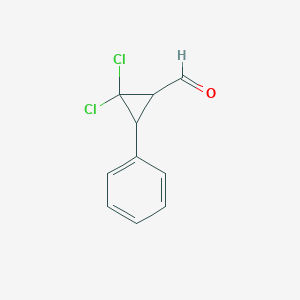
![Diethyl 2-[(tert-butylamino)methylidene]propanedioate](/img/structure/B14624134.png)

